tert-Butyl(dichloromethyl)dimethylsilane

Catalog No.
S1898380
CAS No.
138983-08-1
M.F
C7H16Cl2Si
M. Wt
199.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl(dichloromethyl)dimethylsilane

CAS Number

138983-08-1

Product Name

tert-Butyl(dichloromethyl)dimethylsilane

IUPAC Name

tert-butyl-(dichloromethyl)-dimethylsilane

Molecular Formula

C7H16Cl2Si

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3

InChI Key

IIGQYABNVUNASW-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)C(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)C(Cl)Cl

tert-Butyl(dichloromethyl)dimethylsilane is a colorless liquid that is typically used as an intermediate in organic synthesis. The presence of both chloromethyl and tert-butyl groups allows for diverse reactivity patterns, making it useful in various synthetic pathways. Its molecular structure features a tert-butyl group (a branched alkyl group) and two methyl groups attached to silicon, along with two chlorine atoms that can participate in nucleophilic substitution reactions .

As mentioned above, tert-BDMS acts as a derivatization reagent for proteins and peptides. Its mechanism involves the selective reaction of the dichloromethyl group with specific functionalities, most commonly thiols on cysteine residues. This modification alters the protein/peptide's solubility, volatility, and stability, making it more amenable to further analysis techniques like mass spectrometry [].

Precursor for Dichloromethyl Carbanion

One significant application of tert-BDMS is as a precursor for the dichloromethyl carbanion (Cl2CH⁻). This carbanion is a valuable intermediate in organic synthesis due to its nucleophilic character. tert-BDMS can be deprotonated using strong bases like lithium diisopropylamide (LDA) to generate the dichloromethyl carbanion in situ. The carbanion can then participate in various reactions, such as alkylation, allylation, and cyclization, leading to the formation of complex organic molecules [1].

Here's an example of tert-BDMS being used to generate a dichloromethyl carbanion for acylation [1]:

(CH3)3CSi(CH3)2CHCl2 + LDA → Cl2CH⁻ + (CH3)3CSi(CH3)2Li + CH4

(Dichloromethyl)trimethylsilane + Lithium diisopropylamide → Dichloromethyl carbanion + Lithium tert-butyldimethylsilyl + Methane

[1] Source: P. J. Stang, M. Han, Y. Lee, "Dicarbonylmetallates as Umpolung Synthons in Enolate Chemistry," Journal of the American Chemical Society, 1996, 118 (21), 5021-5028

  • Nucleophilic Substitution: The dichloromethyl group can be replaced by nucleophiles in reactions such as the formation of silanes or other organosilicon compounds .
  • Hydrolysis: In the presence of water, tert-butyl(dichloromethyl)dimethylsilane can hydrolyze to form silanol derivatives, releasing hydrochloric acid as a byproduct .
  • Formation of Organosilicon Compounds: It can react with various reagents to form more complex organosilicon structures, which are valuable in materials science and organic synthesis .

Several methods can be employed for synthesizing tert-butyl(dichloromethyl)dimethylsilane:

  • Chlorination Reaction: One common method involves the chlorination of dimethylsilane derivatives using chlorine gas or other chlorinating agents under controlled conditions. This process typically requires careful management of reaction parameters to achieve desired yields .
  • Reaction with Chloromethyl Methyl Dimethoxysilane: Another method includes reacting chloromethyl methyl dimethoxysilane with tert-butyl compounds under specific temperature and pressure conditions to yield tert-butyl(dichloromethyl)dimethylsilane .

tert-Butyl(dichloromethyl)dimethylsilane finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other organosilicon compounds.
  • Material Science: Due to its unique properties, it can be utilized in developing new materials, especially in coatings and sealants.
  • Pharmaceuticals: Potentially used in drug synthesis where organosilicon intermediates are required .

While specific interaction studies involving tert-butyl(dichloromethyl)dimethylsilane are scarce, general studies on similar organosilicon compounds indicate potential interactions with proteins and nucleic acids, suggesting possible applications in medicinal chemistry. Further research could elucidate specific interactions that may lead to novel applications or therapeutic agents.

Several compounds share structural similarities with tert-butyl(dichloromethyl)dimethylsilane. Here are some notable examples:

Compound NameChemical FormulaKey Features
tert-ButyldimethylchlorosilaneC₇H₁₈ClSiContains a single chlorine atom; used in synthesis.
ChloromethyldimethylsilaneC₄H₉ClSiLacks the tert-butyl group; simpler structure.
DimethyldichlorosilaneC₂H₆Cl₂SiTwo chlorine atoms; more reactive than tert-butyl compound.
MethyltrichlorosilaneCH₃Cl₃SiContains three chlorines; highly reactive.

Uniqueness: The presence of both tert-butyl and dichloromethyl groups distinguishes tert-butyl(dichloromethyl)dimethylsilane from other similar compounds, allowing for unique reactivity patterns and applications not found in simpler silanes.

The origins of organosilicon chemistry can be traced to the groundbreaking work of Charles Friedel and James Crafts in 1863, who synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This seminal achievement marked the beginning of a new chemical discipline that would eventually encompass thousands of compounds and find applications across numerous industries. The early pioneers faced significant challenges in understanding the fundamental properties of silicon-carbon bonds, which differ markedly from their carbon-carbon counterparts due to silicon's larger atomic radius and lower electronegativity compared to carbon.

The systematic development of organosilicon chemistry accelerated dramatically in the early twentieth century through the pioneering efforts of Frederick Stanley Kipping, whose extensive research program spanning from 1901 to 1944 established many of the fundamental principles that continue to guide the field today. Kipping's introduction of Grignard reagents for the synthesis of organosilanes represented a methodological breakthrough that enabled the preparation of numerous silicon-containing compounds with unprecedented efficiency and selectivity. His work also led to the coining of the term "silicone" in 1904, though this nomenclature was based on an erroneous analogy to ketones.

The industrial significance of organosilicon chemistry became apparent in the 1940s with Eugene Rochow's development of the direct process, also known as the Müller-Rochow process, which enabled the large-scale production of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys. This technological advance made organosilicon compounds commercially viable and established the foundation for the modern silicone industry. The direct process continues to produce approximately one million tons of organosilicon compounds annually, demonstrating its enduring importance.

Evolution of Silicon-Based Reagents in Organic Synthesis

The evolution of silicon-based reagents in organic synthesis has been characterized by continuous innovation aimed at overcoming the inherent limitations of early organosilicon compounds while exploiting their unique reactivity patterns. The 1960s witnessed several landmark developments that fundamentally changed how synthetic chemists approached silicon chemistry. The introduction of silyl enol ether chemistry by Gilbert Stork and Paul Hudrlik in 1968 provided a powerful method for controlling regioselectivity in aldol and related reactions. Simultaneously, Donald Peterson's development of the Peterson olefination reaction offered an alternative to the Wittig reaction for alkene formation, with the advantage of complementary stereochemical outcomes depending on reaction conditions.

The synthetic utility of organosilicon reagents has been further enhanced by the development of protecting group strategies, particularly through the use of silyl ethers for alcohol protection. The tert-butyldimethylsilyl group, commonly used in these applications, exemplifies how steric bulk can be strategically employed to control reactivity and selectivity. These protecting groups demonstrate remarkable stability under a wide range of reaction conditions while remaining readily removable under specific circumstances, making them invaluable tools in complex synthetic sequences.

Recent advances in silicon-based cross-coupling reactions have opened new frontiers in organosilicon chemistry. The development of tetraorganosilanes bearing activating groups, such as 2-(hydroxymethyl)phenyl substituents, has enabled efficient transmetalation to palladium, nickel, and copper catalysts under mild conditions. These innovations have addressed longstanding challenges in silicon-based cross-coupling, including the need for harsh reaction conditions and limited functional group tolerance.

Table 1: Key Developmental Milestones in Organosilicon Chemistry

YearDevelopmentResearchersSignificance
1863First organosilicon compound synthesisFriedel and CraftsEstablished field foundation
1901-1944Systematic organosilicon methodologyKippingGrignard-based synthetic routes
1941-1942Direct process developmentRochow and MüllerIndustrial viability
1968Silyl enol ether chemistryStork and HudrlikRegioselective transformations
1968Peterson olefinationPetersonStereochemical control
2000sSilicon-based cross-couplingVarious groupsMild reaction conditions

Discovery and Initial Applications of tert-Butyl(dichloromethyl)dimethylsilane

The specific development of tert-butyl(dichloromethyl)dimethylsilane emerged from the broader exploration of functionalized organosilicon compounds designed to combine the stability of silicon-carbon bonds with reactive functional groups capable of participating in diverse synthetic transformations. This compound, bearing the molecular formula carbon seven hydrogen sixteen dichlorine silicon, represents a sophisticated example of how multiple functional elements can be incorporated into a single silicon-containing molecule.

The structural characteristics of tert-butyl(dichloromethyl)dimethylsilane reflect careful design considerations aimed at balancing reactivity with stability. The tert-butyl group provides steric protection around the silicon center, while the two methyl substituents offer additional stabilization through hyperconjugative effects. The dichloromethyl functionality serves as a reactive handle that can participate in various chemical transformations, including nucleophilic substitution and elimination reactions.

Physical property characterization has revealed that tert-butyl(dichloromethyl)dimethylsilane exists as a solid at room temperature with a melting point range of 42-45 degrees Celsius. The compound exhibits a boiling point of 193.9 degrees Celsius at standard atmospheric pressure and demonstrates a density of approximately 1.0 grams per cubic centimeter. These properties are consistent with the presence of the bulky tert-butyl group and the polar dichloromethyl functionality.

Table 2: Physical Properties of tert-Butyl(dichloromethyl)dimethylsilane

PropertyValueUnits
Molecular Weight199.19grams per mole
Melting Point42-45degrees Celsius
Boiling Point193.9degrees Celsius
Density1.0 ± 0.1grams per cubic centimeter
Flash Point69.3 ± 16.6degrees Celsius
Refractive Index1.434dimensionless

The initial applications of tert-butyl(dichloromethyl)dimethylsilane have been documented in specialized synthetic methodologies, particularly in reactions involving silicon-mediated transformations. Research has demonstrated its utility in silyl migration reactions, where the dichloromethyl group can serve as both a leaving group and a reactive center for subsequent functionalization. These applications highlight the compound's potential as a versatile synthetic intermediate capable of participating in complex multi-step sequences.

tert-Butyl(dichloromethyl)dimethylsilane possesses the molecular formula C₇H₁₆Cl₂Si, with a molecular weight of 199.19 grams per mole [1] [2] [3] [4]. The compound exhibits an exact mass of 198.039825 grams per mole [4]. The structural representation can be expressed through multiple notational systems, with the SMILES notation being CC(C)(C)Si(C)C(Cl)Cl [1] [2]. The InChI representation provides a more detailed structural description as InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 [1] [2], while the corresponding InChIKey is IIGQYABNVUNASW-UHFFFAOYSA-N [1] [2].

The linear formula representation (CH₃)₃CSi(CH₃)₂CHCl₂ clearly illustrates the arrangement of functional groups around the central silicon atom [2]. This organosilicon compound features a tetrahedral silicon center bonded to three distinct carbon-containing substituents: a tert-butyl group, two methyl groups, and a dichloromethyl group. The compound has been assigned the CAS number 138983-08-1 and the MDL number MFCD00799497 [2] [3] [4].

PropertyValueSource
Molecular FormulaC₇H₁₆Cl₂Si [1] [5] [2] [4]
Molecular Weight199.19 g/mol [2] [3] [4]
CAS Number138983-08-1 [2] [3] [4]
Exact Mass198.039825 g/mol [4]
SMILESCC(C)(C)Si(C)C(Cl)Cl [1] [2]
InChIInChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 [1] [2]
InChIKeyIIGQYABNVUNASW-UHFFFAOYSA-N [1] [2]
Linear Formula(CH₃)₃CSi(CH₃)₂CHCl₂ [2]

The compound exists as a solid at standard conditions with a melting point range of 42-45°C [2] [4]. Its physical appearance is characterized as a solid material with a density of 1.0±0.1 g/cm³ [4]. The boiling point has been determined to be 193.9±20.0°C at 760 mmHg [4], with a flash point of 69.3±16.6°C [4]. Additional physical characteristics include a vapour pressure of 0.6±0.4 mmHg at 25°C and an index of refraction of 1.434 [4].

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for organosilicon compounds. The primary IUPAC name is tert-butyl-(dichloromethyl)-dimethylsilane [1] [5], which clearly indicates the substitution pattern around the silicon center. This nomenclature system identifies the silicon atom as the central element, with the various organic substituents named according to their priority and structural characteristics.

Several alternative systematic names exist within the chemical literature, reflecting different approaches to organosilicon nomenclature. The compound is also known as (dichloromethyl)(1,1-dimethylethyl)dimethyl-silane [4], which follows the approach of naming substituents in alphabetical order. Another systematic designation is (dichloromethyl)(dimethyl)(2-methyl-2-propanyl)silane [4], where the tert-butyl group is explicitly described as 2-methyl-2-propanyl.

Common names used in commercial and research contexts include several variations that emphasize different aspects of the molecular structure. The most frequently encountered common name is tert-Butyl(dichloromethyl)dimethylsilane [5] [2] [3], which omits the hyphens found in the formal IUPAC nomenclature. Alternative common names include tert-butyldimethyl(dichloromethyl)silane [4] and tert-butyldichloromethyldimethylsilane [4].

Name TypeNameSource
IUPAC Nametert-butyl-(dichloromethyl)-dimethylsilane [1] [5]
Common Name 1tert-Butyl(dichloromethyl)dimethylsilane [5] [2] [3]
Common Name 2tert-butyldimethyl(dichloromethyl)silane [4]
Alternative Name 1Silane, (dichloromethyl)(1,1-dimethylethyl)dimethyl- [4]
Alternative Name 2(Dichloromethyl)(dimethyl)(2-methyl-2-propanyl)silane [4]
Alternative Name 3Dichlor<(1,1-dimethylethyl)dimethylsilyl>methan [4]

The nomenclature variations reflect the complexity inherent in naming organosilicon compounds, where multiple acceptable systematic approaches can be applied. The choice of nomenclature often depends on the specific context of use, whether in academic research, industrial applications, or regulatory documentation.

Structural Isomers and Related Silyl Compounds

tert-Butyl(dichloromethyl)dimethylsilane belongs to a broader family of organosilicon compounds that share structural similarities while exhibiting distinct chemical and physical properties. Understanding the relationship between this compound and related silyl compounds provides insight into structure-property relationships within organosilicon chemistry [6] [7].

The most closely related compound is tert-butyldimethylsilyl chloride, which possesses the molecular formula C₆H₁₅ClSi [8]. This compound differs from tert-butyl(dichloromethyl)dimethylsilane by having a single chlorine atom directly bonded to silicon instead of the dichloromethyl group. The structural modification significantly alters the reactivity profile, as tert-butyldimethylsilyl chloride functions primarily as a protecting group reagent in organic synthesis [8] [9].

Another related compound is tert-butyl(methoxy)dimethylsilane (C₇H₁₈OSi), where the dichloromethyl group is replaced by a methoxy substituent [10]. This structural change eliminates the chlorine atoms and introduces an ether linkage, fundamentally altering the compound's chemical behavior and potential applications.

Within the broader category of dichloromethyl-containing silanes, dichloromethyl(2,4,4-trimethylpentyl)silane represents a structural variant where the tert-butyl and methyl groups are replaced by a different alkyl chain configuration [11]. This compound demonstrates how modifications to the carbon framework can be achieved while maintaining the dichloromethyl functionality.

The family of methylchlorosilanes provides additional context for understanding structural relationships. Compounds such as methyltrichlorosilane (CH₃SiCl₃) represent a different substitution pattern where multiple chlorine atoms are directly bonded to silicon [12]. These compounds are typically more reactive than those containing chloromethyl groups, as the silicon-chlorine bonds are more susceptible to hydrolysis and nucleophilic substitution reactions [12].

Compound NameMolecular FormulaKey Structural DifferenceSource
tert-Butyldimethylsilyl chlorideC₆H₁₅ClSiSingle Cl instead of CHCl₂ [8]
Trimethylsilyl chlorideC₃H₉ClSiTrimethyl substitutionCommon knowledge
tert-Butyl(methoxy)dimethylsilaneC₇H₁₈OSiMethoxy instead of CHCl₂ [10]
Dichloromethyl(2,4,4-trimethylpentyl)silaneC₉H₁₈Cl₂SiDifferent alkyl chain [11]
MethyltrichlorosilaneCH₃SiCl₃Methyl with three Cl [12]

The structural diversity within this family of compounds highlights the versatility of organosilicon chemistry in accommodating various functional groups and substituent patterns. Each structural modification influences properties such as thermal stability, chemical reactivity, and potential applications in synthetic chemistry [6] [7].

Electronic Structure and Bonding Properties

The electronic structure of tert-butyl(dichloromethyl)dimethylsilane is characterized by the tetrahedral coordination geometry around the central silicon atom, consistent with sp³ hybridization [13] [14]. Silicon, with its electronic configuration of [Ne] 3s² 3p², utilizes four hybrid orbitals to form σ-bonds with the surrounding carbon atoms [13] [14]. This hybridization pattern is typical for tetrasubstituted silanes and provides the molecular framework for understanding the compound's bonding characteristics [15] [16].

The silicon-carbon bonds in this compound exhibit typical characteristics of organosilicon compounds, with bond lengths ranging from 1.88 to 1.93 Å depending on the specific carbon substituent [17]. The silicon-carbon bonds to the tert-butyl and methyl groups are predominantly covalent in nature, with minimal polarization due to the similar electronegativity values of silicon and carbon [7]. These bonds demonstrate significant thermal stability, contributing to the overall stability of the molecular framework [7].

The dichloromethyl group introduces unique electronic characteristics through its carbon-chlorine bonds. The carbon-chlorine bond length in the dichloromethyl group is approximately 1.76 Å [17], which is typical for aliphatic carbon-chlorine bonds. These bonds exhibit significant polarity due to the electronegativity difference between carbon and chlorine, creating localized dipole moments that influence the compound's overall electronic distribution [18] [12].

The electronic structure analysis reveals that all atoms in the molecule carry formal charges of zero, indicating a balanced electron distribution according to conventional bonding models. The central silicon atom maintains its typical coordination number of four, with bond angles approximating the tetrahedral value of 109.5° [13] [15]. However, steric interactions between the bulky tert-butyl group and other substituents may cause slight deviations from ideal tetrahedral geometry [19].

AtomHybridizationElectronic ConfigurationFormal Charge
Silicon (central)sp³[Ne] 3s² 3p²0
Carbon (tert-butyl)sp³[He] 2s² 2p²0
Carbon (methyl groups)sp³[He] 2s² 2p²0
Carbon (dichloromethyl)sp³[He] 2s² 2p²0
Chlorinesp³[Ne] 3s² 3p⁵0

Molecular orbital calculations and electronic structure studies of similar organosilicon compounds indicate that the highest occupied molecular orbitals are typically localized on the more electronegative substituents, particularly those containing heteroatoms [20] [21]. In the case of tert-butyl(dichloromethyl)dimethylsilane, the chlorine atoms in the dichloromethyl group are expected to contribute significantly to the frontier molecular orbitals due to their lone pair electrons [20] [21].

The bonding analysis reveals distinct bond characteristics for different bond types within the molecule. Silicon-carbon bonds exhibit typical covalent character with bond lengths consistent with other organosilicon compounds [6] [7]. The estimated silicon-chlorine bond lengths, while not directly bonded in this compound, can be compared to related chlorosilanes where Si-Cl bonds typically range from 2.01 to 2.08 Å [22]. This comparison provides context for understanding the electronic environment around silicon in various organosilicon frameworks.

Bond TypeTypical Bond Length (Å)Bond CharacterSource
Si-C (tert-butyl)1.93Covalent, σ-bond [17]
Si-C (methyl)1.88-1.93Covalent, σ-bondGeneral organosilicon data
Si-Cl (estimated)2.01-2.08Polar covalent [22]
C-Cl (dichloromethyl)1.76Polar covalent [17]
C-C (tert-butyl)1.54Covalent, σ-bond [17]

The electronic structure considerations extend to the compound's chemical reactivity patterns. The presence of the dichloromethyl group creates potential sites for nucleophilic attack, while the silicon center may be susceptible to coordination by Lewis bases [18] [12]. The bulky tert-butyl substituent provides steric protection to the silicon center, potentially influencing reaction kinetics and selectivity in chemical transformations [19] [6].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Tert-Butyl(dichloromethyl)dimethylsilane

Dates

Modify: 2023-08-16

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